N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also known as G856-2195, is a compound of interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Description |
---|---|
Molecular Formula | C18H19N3O4S |
Molecular Weight | 373.42 g/mol |
IUPAC Name | This compound |
SMILES | COc(cc1)cc(NC(CSc2nccn2Cc2ccco2)=O)c1OC |
Antitumor Activity
Recent studies have indicated that compounds similar to G856-2195 exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with structural similarities showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antiproliferative activity . The presence of the imidazole ring is hypothesized to enhance interaction with cellular targets involved in cancer proliferation.
Antimicrobial Properties
G856-2195 has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that derivatives of this compound exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . This suggests potential applications in treating bacterial infections.
The biological activity of G856-2195 can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The imidazole moiety may inhibit enzymes critical for tumor growth or bacterial survival.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can increase ROS levels, contributing to their cytotoxic effects .
Study 1: Cytotoxicity Assessment
A study assessing the cytotoxic effects of G856-2195 analogs found that modifications to the furan and imidazole components significantly impacted their potency. For example, substituents on the phenyl ring were shown to enhance activity against various cancer cell lines .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications led to enhanced antimicrobial efficacy, with some compounds exhibiting MIC values as low as 2 µg/mL .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-23-13-5-6-16(24-2)15(10-13)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCKFZRWBFYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.